molecular formula C18H22N2O3 B5639419 N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide

N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B5639419
M. Wt: 314.4 g/mol
InChI Key: HIJDPLMMTVRYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of similar compounds involves multi-step chemical reactions including reduction, acetylation, ethylation, and condensation processes. For example, a related compound was synthesized with an overall yield of 77%, indicating the potential efficiency of synthesizing N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide through analogous methods (Gong Fenga, 2007).

Molecular Structure Analysis

The structural analysis of related compounds, such as those synthesized via carbodiimide condensation, provides insights into the molecular configuration, confirmed through IR, 1H NMR, and elemental analyses (P. Yu et al., 2014). The use of single-crystal X-ray diffraction further confirms intermediate compound structures, hinting at the methodologies applicable for understanding the detailed molecular structure of N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide.

Chemical Reactions and Properties

The chemical reactivity and properties can be inferred from studies on similar compounds, where modifications of functional groups have led to significant changes in biological activity and chemical behavior. For instance, replacing the acetamide group in a compound exhibited remarkable anticancer effects, suggesting that functional group modifications in N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide could similarly influence its chemical and biological properties (Xiao-meng Wang et al., 2015).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystal structure, have been characterized using various analytical techniques. For example, the crystal structure of related acetamide derivatives has been solved, revealing intermolecular hydrogen bonding patterns that could be relevant for the physical stability and solubility of N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide (G. Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for chemical modifications, can be understood by examining the synthesis and characterization of structurally similar compounds. Studies have shown that certain acetamide derivatives exhibit selective inhibition properties and significant antiproliferative activities, which might reflect on the chemical behavior of N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide in biological systems (A. Rehman et al., 2013).

properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12-7-8-13(2)15(10-12)14(3)19-17(21)11-20-9-5-6-16(23-4)18(20)22/h5-10,14H,11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJDPLMMTVRYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)CN2C=CC=C(C2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.